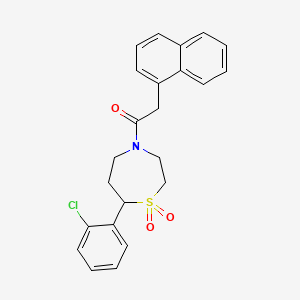![molecular formula C25H27ClN2O4 B2803390 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951986-36-0](/img/structure/B2803390.png)
3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H27ClN2O4 and its molecular weight is 454.95. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Chemical Reactions of Oxazine Derivatives The chemical structure of the compound you're inquiring about includes an oxazine ring, a prominent feature in a variety of synthetic and naturally occurring molecules. The synthesis of oxazines and their derivatives, like the one in your query, can be achieved through multiple pathways. A detailed review by Sainsbury (1991) discusses the synthesis of 1,2-oxazines and related compounds, focusing on the dehydration of dihydro-hydroxy-oxazines, which are obtained through the cyclization of acyl-nitrosopentenones under specific conditions. The paper also explores the use of oxazinium salts as electrophiles in synthetic chemistry, illustrating the broader context of oxazine chemistry and its potential applications in scientific research M. Sainsbury (1991).
Solid-Phase Synthesis and Chiral Properties The utility of oxazine and related structures in solid-phase synthesis (SPS) is another area of significance. Králová, Ručilová, and Soural (2018) reviewed the synthetic approaches for creating oxazine and thiazine derivatives using SPS, highlighting the diversity and functionality of compounds accessible through this method. This review also points to the expanding field of stereoselective polymer-supported syntheses, particularly involving morpholines, indicating the evolving nature of oxazine-related synthetic chemistry Králová et al. (2018).
Biological and Pharmacological Properties
Bioactive Properties and Applications The compound's structure also hints at potential bioactive properties. Dupeux and Michelet (2022) reviewed the synthesis and properties of chiral 1,4-oxazinoindoles, which share a similar structural motif with your compound. They noted that such structures often exhibit interesting bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. Although this review primarily focused on oxazinoindoles, the structural similarities suggest potential bioactive properties for the compound as well Dupeux & Michelet (2022).
Antimicrobial and Defense Metabolites Continuing on the biological front, de Bruijn, Gruppen, and Vincken (2018) reviewed the role of benzoxazinoids (a class including oxazine derivatives) in plant defense. Their study delves into the antimicrobial potential of these compounds, highlighting the importance of structural subclasses and their implications for biological activity. They also noted that the 1,4-benzoxazin-3-one backbone, related to oxazines, is a promising scaffold for developing new antimicrobial agents de Bruijn et al. (2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4/c1-17-20-7-8-22-21(15-28(16-31-22)10-2-9-27-11-13-30-14-12-27)24(20)32-25(29)23(17)18-3-5-19(26)6-4-18/h3-8H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYYTEYNVLZMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCOCC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)


![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B2803312.png)
![[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2803314.png)





![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)